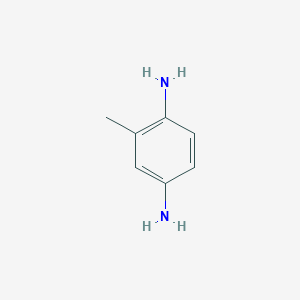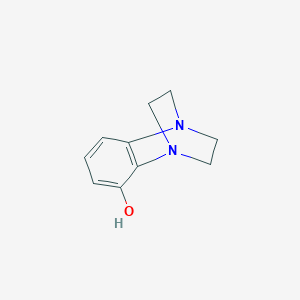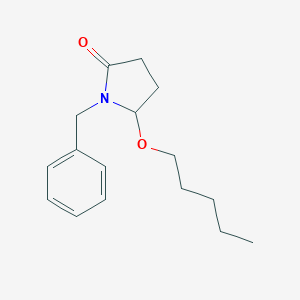
1-Benzyl-5-pentoxypyrrolidin-2-one
Overview
Description
(+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound with a complex structure that includes a pyrrolidinone ring, a phenylmethyl group, and a pentyloxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenylmethyl Group: This step involves the alkylation of the pyrrolidinone ring with a phenylmethyl halide in the presence of a base.
Attachment of the Pentyloxy Side Chain: The final step involves the etherification of the pyrrolidinone ring with a pentyloxy group using suitable reagents and conditions.
Industrial Production Methods
Industrial production of (+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(Butyloxy)-1-(phenylmethyl)-2-pyrrolidinone
- 5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone
- 5-(Methoxy)-1-(phenylmethyl)-2-pyrrolidinone
Uniqueness
(+/-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone is unique due to its specific pentyloxy side chain, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
136410-31-6 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-benzyl-5-pentoxypyrrolidin-2-one |
InChI |
InChI=1S/C16H23NO2/c1-2-3-7-12-19-16-11-10-15(18)17(16)13-14-8-5-4-6-9-14/h4-6,8-9,16H,2-3,7,10-13H2,1H3 |
InChI Key |
XKOHHZFUCYPIMA-UHFFFAOYSA-N |
SMILES |
CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Canonical SMILES |
CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonyms |
(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
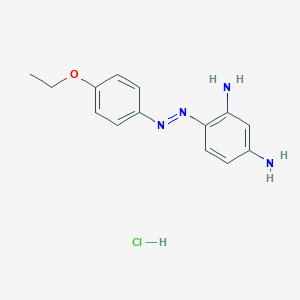
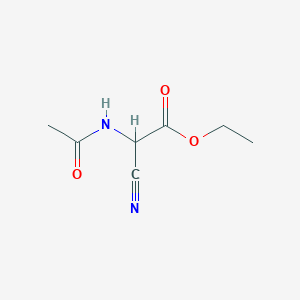

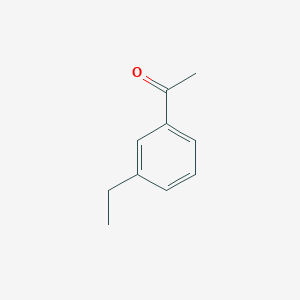
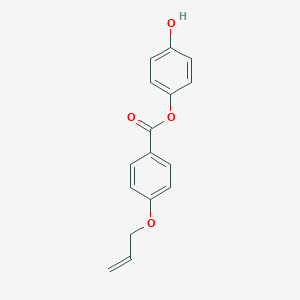

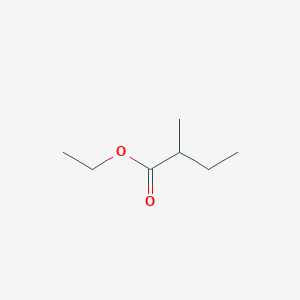
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)

